molecular formula C14H14O B6352421 3-(4-Ethylphenyl)phenol CAS No. 855412-81-6

3-(4-Ethylphenyl)phenol

Cat. No.: B6352421
CAS No.: 855412-81-6
M. Wt: 198.26 g/mol
InChI Key: JABHAPYWNIPWLB-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(4-Ethylphenyl)phenol is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its simplicity and high efficiency, allowing for the synthesis of substituted phenols in very good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly favored due to its mild reaction conditions and high yield. Additionally, the ipso-hydroxylation method can be employed for large-scale production due to its scalability and efficiency.

Properties

IUPAC Name

3-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABHAPYWNIPWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651797
Record name 4'-Ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855412-81-6
Record name 4'-Ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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